HepG2 Hepatocellular Carcinoma Cytotoxicity: Vernolepin vs. Vernodalin and Vernolide
In a direct head-to-head study employing MTT/XTT assays across ten cancer cell lines, vernolepin, vernodalin, and vernolide were evaluated for cytotoxicity. Vernolide exhibited the broadest potency (IC₅₀ range 0.91–13.84 µM), while vernolepin and vernodalin showed strong but comparatively narrower efficacy with selectivity indices (SI) ≥ 3.0 against specific lines including HepG2 . All three compounds induced apoptosis on HepG2 cells in a dose-dependent manner, accompanied by G2/M phase cell cycle arrest as confirmed by annexin-V flow cytometry . Notably, vernolepin demonstrated distinct JAK2 binding energy (−82.81 kcal/mol) compared to vernodalin (−88.04 kcal/mol) and vernolide (−89.54 kcal/mol), with a unique hydrogen-bonding residue profile (ASN83, ALA86, SER367, ARG374) that differs from both analogs . This differential binding signature suggests that vernolepin engages the JAK2 FERM domain through a non-identical pharmacophore geometry, which may underlie compound-specific effects on downstream STAT3 signaling.
| Evidence Dimension | Cytotoxicity (IC₅₀ range across 10 cell lines) / JAK2 binding energy / Apoptosis induction |
|---|---|
| Target Compound Data | Vernolepin: IC₅₀ not explicitly listed as broad-spectrum; SI ≥ 3.0 on HepG2; JAK2 binding energy −82.81 kcal/mol; induces G2/M arrest and apoptosis |
| Comparator Or Baseline | Vernodalin: SI ≥ 3.0; JAK2 binding energy −88.04 kcal/mol. Vernolide: IC₅₀ 0.91–13.84 µM (broad-spectrum); JAK2 binding energy −89.54 kcal/mol |
| Quantified Difference | Vernolepin JAK2 binding energy differs by +5.23 kcal/mol vs. vernodalin and +6.73 kcal/mol vs. vernolide; distinct hydrogen-bonding residue set |
| Conditions | HepG2, S102, HuCCA-1, HL-60, MOLT-3, A549, H69AR, MDA-MB-231, T47D, HeLa cell lines; MTT/XTT assay; annexin-V/7-AAD flow cytometry; molecular docking against JAK2 PDB 4Z32 |
Why This Matters
The distinct JAK2 binding mode of vernolepin, combined with comparable cancer-selectivity, means that procurement of vernolepin—rather than vernodalin or vernolide—is required when investigating compound-specific STAT3 signaling perturbations or when a structurally differentiated tool compound is needed for SAR studies.
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